![molecular formula C11H11NO4S B13921297 Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine derivative .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their broad spectrum of biological activities.
Thiazole-based drugs: Such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Uniqueness
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11NO4S |
|---|---|
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
methyl 2-(hydroxymethyl)-4-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-15-7-3-6(11(14)16-2)4-8-10(7)12-9(5-13)17-8/h3-4,13H,5H2,1-2H3 |
InChI-Schlüssel |
BFBIXZWTNPZFAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


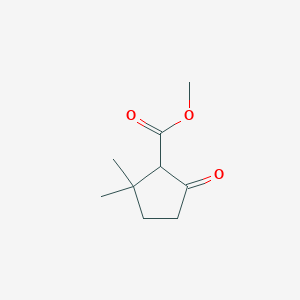
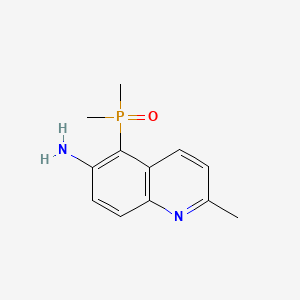
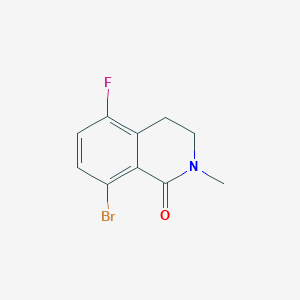

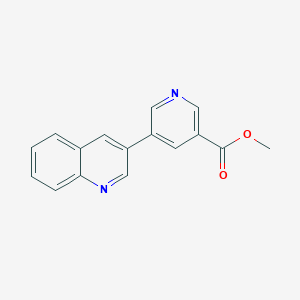
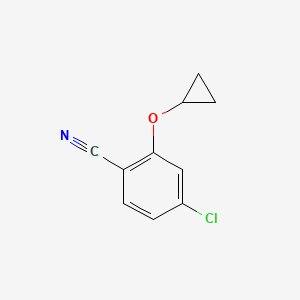

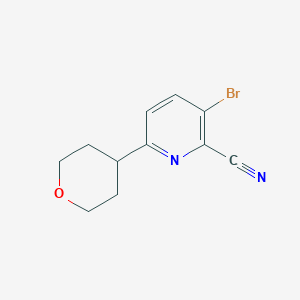
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
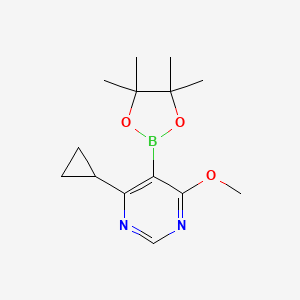

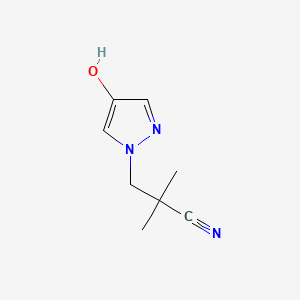

![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
